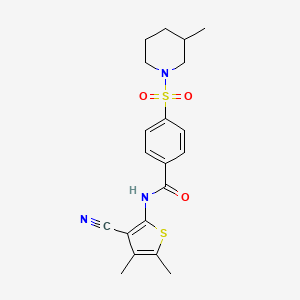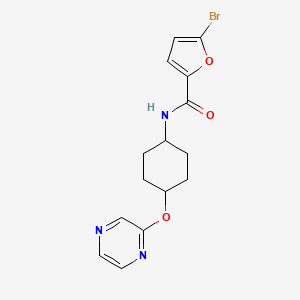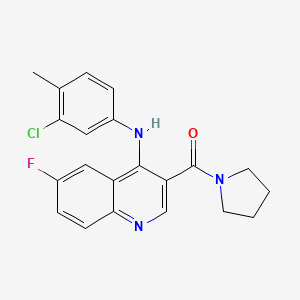
N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including nucleophilic substitution and coupling reactions. For instance, the synthesis of N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide involves a high yield synthetic route with 2-nitropyridine as a raw material, optimized by reduction and nucleophilic substitution reactions . Similarly, the target compound in another study, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is achieved by coupling between two specific intermediates . These methods could potentially be adapted for the synthesis of "N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the compounds in the studies are characterized by various spectroscopic methods, such as IR and 1HNMR spectrum . The compounds exhibit distinct structural features, such as five-membered chelate rings and extended hydrogen bonding, which contribute to their stability and potential biological activity . These structural analyses are crucial for understanding the behavior and properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, reduction, and coupling reactions . These reactions are carefully optimized in terms of temperature and solvent use to achieve the desired products. The reactivity of the functional groups present in the compounds is a key factor in determining the course of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structure. For example, the Ni(II) complexes described in one of the papers are diamagnetic and have a distorted square planar geometry, which is confirmed by quantum chemical calculations at the density functional theory level . The thermal stability of these complexes is investigated using thermogravimetric analyses, indicating NIO/NIS as the end residue . These properties are essential for understanding the potential applications of the compounds in various fields.
Applications De Recherche Scientifique
DNA Binding and Fluorescent Staining
N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide belongs to a class of synthetic dyes known for binding to the minor groove of double-stranded DNA, similar to the dye Hoechst 33258. These compounds exhibit specificity for AT-rich sequences and have been extensively utilized in cellular biology for DNA staining, enabling visualization of nuclear and chromosomal structures in cells. The fluorescent properties of these dyes make them valuable tools for fluorescence microscopy and flow cytometry, aiding in the analysis of cell cycle stages, apoptosis, and nuclear morphology. Their ability to penetrate live cells allows for dynamic studies of cellular processes in real-time (Issar & Kakkar, 2013).
Nucleophilic Aromatic Substitution Reactions
The structural framework of N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is relevant to studies on nucleophilic aromatic substitution reactions. Research in this area investigates the reactivity of nitro-aromatic compounds with nucleophiles, providing insights into the mechanisms of chemical reactions critical for the synthesis of various pharmacologically active molecules. Understanding these reactions is essential for drug development, where the manipulation of aromatic systems can lead to new therapeutic agents (Pietra & Vitali, 1972).
Pharmacological Applications
Compounds with the piperazine moiety, similar to the one in the chemical structure of interest, have shown a broad range of pharmacological activities. Piperazine derivatives are found in drugs that serve as antipsychotics, antidepressants, and other central nervous system agents. The modification of the piperazine structure can significantly impact the medicinal potential of these molecules, leading to the development of new therapeutic agents with optimized efficacy and safety profiles. This highlights the importance of such compounds in the rational design of drugs targeting various diseases (Rathi, Syed, Shin, & Patel, 2016).
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-21-9-7-18(28(30)31)15-20(21)24-23(29)17-11-13-27(14-12-17)22-10-8-19(25-26-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQWMFGBFHPFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)



![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)